molecular formula C19H16N2O4 B5316569 2-[(E)-2-(2-ethoxy-5-nitrophenyl)ethenyl]quinolin-8-ol

2-[(E)-2-(2-ethoxy-5-nitrophenyl)ethenyl]quinolin-8-ol

Cat. No.: B5316569
M. Wt: 336.3 g/mol
InChI Key: HDJYKSUFZMINBY-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-2-(2-ethoxy-5-nitrophenyl)ethenyl]quinolin-8-ol is an organic compound that features a quinoline core substituted with an ethoxy and nitro group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(2-ethoxy-5-nitrophenyl)ethenyl]quinolin-8-ol typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, 2-ethoxyphenyl, undergoes nitration to introduce the nitro group.

    Formylation: The nitro compound is then formylated to introduce the formyl group.

    Condensation: The formylated compound undergoes a condensation reaction with quinolin-8-ol to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(2-ethoxy-5-nitrophenyl)ethenyl]quinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide.

Major Products Formed

    Oxidation: The major product is the corresponding amino derivative.

    Reduction: The major products are various reduced forms of the compound.

    Substitution: The major products depend on the substituent introduced.

Scientific Research Applications

2-[(E)-2-(2-ethoxy-5-nitrophenyl)ethenyl]quinolin-8-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological systems and as a potential therapeutic agent.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(2-ethoxy-5-nitrophenyl)ethenyl]quinolin-8-ol involves its interaction with molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline core can also interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-5-nitropyridine
  • 2-ethoxy-5-nitrophenylmethanol
  • 5-methyl-2-[(E)-2-(2-nitrophenyl)ethenyl]quinolin-8-ol

Uniqueness

2-[(E)-2-(2-ethoxy-5-nitrophenyl)ethenyl]quinolin-8-ol is unique due to the combination of its quinoline core and the specific substitution pattern. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-[(E)-2-(2-ethoxy-5-nitrophenyl)ethenyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-2-25-18-11-10-16(21(23)24)12-14(18)7-9-15-8-6-13-4-3-5-17(22)19(13)20-15/h3-12,22H,2H2,1H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJYKSUFZMINBY-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)[N+](=O)[O-])C=CC2=NC3=C(C=CC=C3O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)[N+](=O)[O-])/C=C/C2=NC3=C(C=CC=C3O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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